molecular formula C24H32O6 B12312386 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid

17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid

Cat. No.: B12312386
M. Wt: 416.5 g/mol
InChI Key: GHPORMLBYXHFAV-UHFFFAOYSA-N
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Description

17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid is a derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid typically involves multiple steps, starting from budesonide. The process includes selective deacetylation and subsequent carboxylation at the 17alpha position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and output .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPORMLBYXHFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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